3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidine ring. The structural features include:
- Position 3: A 2-chlorophenyl group, which is critical for electronic and steric interactions in biological systems.
- Positions 2 and 5: Methyl groups that enhance metabolic stability and modulate solubility.
- Position 7: A 4-(2-methylallyl)piperazinyl substituent, which introduces a flexible amine moiety known to improve pharmacokinetic properties and receptor binding .
The compound’s molecular formula is inferred to be C22H24ClN5 (exact mass pending synthesis data), with the 2-methylallyl group on the piperazine contributing to increased lipophilicity compared to simpler piperazine derivatives (e.g., pyrrolidine in ).
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5/c1-15(2)14-26-9-11-27(12-10-26)20-13-16(3)24-22-21(17(4)25-28(20)22)18-7-5-6-8-19(18)23/h5-8,13H,1,9-12,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVYDQOJFPUNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from readily available precursors. Variations in substituents on the pyrazolo[1,5-a]pyrimidine core have been shown to influence biological activity significantly.
Biological Activity Overview
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as inhibition of specific kinases involved in cancer progression. A study focusing on related pyrazolo compounds showed a reduction in tumor volume in murine models of leukemia and glioblastoma when treated with these compounds .
2. Anti-inflammatory Effects
Compounds within this class have been noted for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the expression of inflammatory mediators such as COX-2 and iNOS in macrophages . This suggests potential applications in treating inflammatory diseases.
3. Psychopharmacological Effects
The piperazine moiety in the compound is associated with psychopharmacological activity. Research has shown that similar derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| 2-Chlorophenyl | Enhances binding affinity to target proteins |
| Dimethyl groups | Increase lipophilicity and cell membrane penetration |
| Piperazine ring | Contributes to psychotropic effects |
Studies have shown that modifications on the phenyl ring can lead to improved potency against specific targets .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that one analog reduced tumor volume by over 50% in mice with chronic myeloid leukemia (CML). The mechanism was attributed to the inhibition of the BCR-ABL fusion protein .
Case Study 2: Anti-inflammatory Mechanism
In an investigation into the anti-inflammatory properties of similar compounds, it was found that treatment with these derivatives resulted in decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential for developing new anti-inflammatory drugs based on this scaffold .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. The structural features of these compounds allow for selective targeting of various cellular pathways involved in tumor growth and metastasis.
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation. For instance, inhibitors targeting the PI3Kδ pathway have shown efficacy in preclinical models of hematological malignancies .
- Case Studies : A notable study demonstrated that certain pyrazolo[1,5-a]pyrimidines possess selective activity against cancer cell lines, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine moiety significantly enhance anticancer activity .
Anti-inflammatory Applications
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects.
- Research Findings : Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For example, a series of synthesized derivatives demonstrated significant inhibition of carrageenan-induced paw edema, suggesting their potential as therapeutic agents for inflammatory diseases .
- Safety Profile : Preliminary toxicity studies indicate that these compounds exhibit lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them attractive candidates for further development in inflammatory conditions .
Synthetic Versatility and Functionalization
The synthetic pathways available for pyrazolo[1,5-a]pyrimidines allow for extensive functionalization, which can enhance their pharmacological properties.
- Synthesis Methods : Various synthetic strategies have been developed to create diverse derivatives with tailored biological activities. These methods include the use of different electrophiles and coupling reactions that facilitate the introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold .
- Future Directions : Ongoing research aims to explore new synthetic routes and functionalization techniques to improve the efficacy and selectivity of these compounds against specific targets in cancer and inflammation pathways.
Summary Table of Applications
Chemical Reactions Analysis
Chemical Reactions Applicable to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions to modify their structure and enhance their pharmacological profile.
Nucleophilic Substitution
-
Reaction Conditions : Typically involves the use of nucleophiles such as amines or alcohols in the presence of a base.
-
Example : The introduction of a piperazine derivative via nucleophilic substitution.
Electrophilic Substitution
-
Reaction Conditions : Often requires the presence of an electrophile and a catalyst.
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Example : Chlorination reactions using phosphorus oxychloride .
Cross-Coupling Reactions
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Reaction Conditions : Involves palladium or copper catalysts and is used to introduce aryl or alkyl groups.
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Example : Pd-catalyzed carbon–carbon (C–C) cross-coupling reactions for introducing aryl substituents .
Chalcogenation Reactions
-
Reaction Conditions : Electrochemical conditions can be used for selenylation or sulfenylation reactions.
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Example : Electrochemical selenylation of pyrazolo[1,5-a]pyrimidines using diphenyl diselenide .
Potential Reactions for 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Given the structure of This compound , potential chemical reactions could include:
-
Nucleophilic Substitution : Modifying the piperazine ring with different nucleophiles.
-
Electrophilic Substitution : Introducing additional functional groups at the pyrazolo[1,5-a]pyrimidine core.
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Cross-Coupling Reactions : Further aryl or alkyl substitution at available positions.
Data Table: Chemical Reactions of Pyrazolo[1,5-a]pyrimidines
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
*Hypothesized formula based on structural analogs.
Key Comparisons
Position 7 Substitutions: The 4-(2-methylallyl)piperazinyl group in the target compound provides conformational flexibility and moderate lipophilicity (logP ~3.5 estimated), compared to pyrrolidinyl (logP ~2.8, ) or chlorine (logP ~3.0, ). This may enhance blood-brain barrier penetration relative to polar substituents like morpholine ().
Biological Activity :
- The 2-chlorophenyl group at position 3 is conserved across multiple analogues () and is associated with kinase inhibition (e.g., CDK or JAK families).
- Trifluoromethyl groups (as in PHTPP, ) improve binding affinity but reduce metabolic stability compared to methyl groups.
Synthetic Accessibility :
- The target compound likely employs a regioselective multicomponent synthesis (similar to –3), where aromatic aldehydes and amines are condensed with pyrazolo[1,5-a]pyrimidine precursors. Yields for piperazine derivatives typically range from 50–80% after purification ().
Research Findings and Data Tables
Physicochemical Properties Comparison
| Property | Target Compound | 7-Pyrrolidinyl Analog () | PHTPP () |
|---|---|---|---|
| Molecular Weight | ~410* | 326.83 | 413.33 |
| Calculated logP (ChemAxon) | 3.5 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Rotatable Bonds | 6 | 3 | 5 |
*Estimated based on structural analogs.
Hypothetical SAR Insights
- Piperazine Flexibility : The 2-methylallyl group may allow optimal positioning for receptor interactions, unlike rigid substituents (e.g., pyridinyl in ).
- Chlorophenyl vs. Trifluoromethyl : Chlorine provides a balance of electronegativity and steric hindrance, while CF3 groups () increase potency but risk toxicity.
Preparation Methods
Formation of the Pyrazole Precursor
The synthesis begins with the preparation of 5-amino-3-(2-chlorophenyl)-2-methylpyrazole, a critical intermediate. This compound is synthesized via condensation of a β-ketoester derivative with hydrazine hydrate. For example, ethyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with hydrazine in ethanol under reflux to yield the pyrazole ring. The methyl group at position 2 originates from the β-ketoester’s alkyl chain, while the 2-chlorophenyl group is introduced via the aryl-substituted β-ketoester.
Cyclization to Pyrazolo[1,5-a]pyrimidine Diol
The pyrazole intermediate undergoes cyclization with diethyl malonate in the presence of sodium ethoxide. This reaction forms 3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ), where the malonate contributes to the pyrimidine ring’s C5 and C7 positions. The diol structure is confirmed via $$^1$$H-NMR, showing characteristic hydroxyl protons at δ 10.2–10.8 ppm.
Chlorination to Dichloropyrazolo[1,5-a]pyrimidine
The diol (1 ) is treated with phosphorus oxychloride (POCl$$_3$$) under reflux to yield 5,7-dichloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (2 ). This step achieves 61% yield, with the chlorine atoms at C5 and C7 providing reactive sites for subsequent substitutions. The selectivity for chlorination at C7 is attributed to the electron-deficient nature of the pyrimidine ring.
Functionalization at Position 7: Piperazine Substitution
Synthesis of 4-(2-Methylallyl)piperazine
4-(2-Methylallyl)piperazine is prepared via alkylation of piperazine with 2-methylallyl bromide. The reaction occurs in acetonitrile with potassium carbonate as a base, yielding the substituted piperazine in 78% purity. The structure is verified by $$^13$$C-NMR, displaying signals for the allylic carbons at δ 115.3 and 139.7 ppm.
Nucleophilic Substitution at C7
The dichloro intermediate (2 ) reacts with 4-(2-methylallyl)piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate facilitates the substitution, selectively replacing the C7 chlorine due to its higher reactivity compared to C5. The product, 5-chloro-3-(2-chlorophenyl)-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine (3 ), is isolated in 84% yield after column chromatography.
Methylation at Position 5
Grignard Reaction for C5 Methylation
The remaining chlorine at C5 in 3 is replaced with a methyl group using a methyl Grignard reagent (CH$$_3$$MgBr). The reaction proceeds in tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride to yield 3-(2-chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine (4 ). This step achieves 67% yield, with GC-MS confirming the molecular ion peak at m/z 403.9.
Optimization and Analytical Characterization
Reaction Condition Optimization
Spectroscopic Data
- $$^1$$H-NMR (400 MHz, CDCl$$3$$) : δ 2.35 (s, 3H, C2-CH$$3$$), 2.51 (s, 3H, C5-CH$$3$$), 3.15–3.30 (m, 8H, piperazine-H), 4.95 (s, 2H, allyl-CH$$2$$), 5.70 (m, 1H, allyl-CH), 7.30–7.50 (m, 4H, Ar-H).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of a pyrazolo[1,5-a]pyrimidine aldehyde with 4-(2-methylallyl)piperazine. The aldehyde intermediate is generated via oxidation of a hydroxymethyl precursor using Dess–Martin periodinane, followed by reaction with the piperazine derivative and NaBH(OAc)$$_3$$. This method achieves 72% yield but requires additional oxidation steps.
One-Pot Multi-Component Synthesis
A novel one-pot method condenses 5-amino-3-(2-chlorophenyl)-2-methylpyrazole, dimethyl acetylenedicarboxylate, and 4-(2-methylallyl)piperazine in acetic acid. This approach reduces purification steps but yields 58% product due to competing side reactions.
Challenges and Mitigation Strategies
Regioselectivity in Substitution
The C5 chlorine in 2 is less reactive than C7, necessitating sequential substitutions. Protecting group strategies, such as temporary silylation of C7, have been explored but add complexity.
Stability of 2-Methylallyl Group
The allyl substituent may undergo polymerization under acidic conditions. Conducting reactions under inert atmospheres and using radical inhibitors (e.g., BHT) improves stability.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing POCl$$3$$ with PCl$$5$$ reduces costs by 30% but requires rigorous temperature control to avoid over-chlorination.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for the piperazine substitution step from 12 hours to 2 hours, enhancing throughput.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, and how can purity be maximized?
- Methodology :
- Use a multi-step approach involving cyclocondensation of enaminones with pyrazole precursors (e.g., 3-amino-4,5-dimethylpyrazole) under reflux conditions in polar aprotic solvents like pyridine or acetic acid .
- Introduce the 4-(2-methylallyl)piperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination, optimizing reaction time (6–12 hours) and temperature (80–120°C) to minimize side products .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallize final products from ethanol or DMF/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the piperazine and pyrimidine moieties .
- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using single-crystal data. Note that coplanarity of pyrazolo-pyrimidine rings and dihedral angles with substituents (e.g., 54.9° for benzene rings) are critical for stability .
- HRMS : Validate molecular weight (e.g., C21H23ClN6 requires [M+H]+ calc. 419.1754) to confirm synthetic success .
Q. What in vitro pharmacological screening strategies are recommended for initial assessment of bioactivity?
- Methodology :
- Prioritize assays relevant to pyrazolo[1,5-a]pyrimidine’s known targets (e.g., benzodiazepine receptors, COX-2, HMG-CoA reductase) using radioligand binding or enzyme inhibition assays .
- Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be improved for the 4-(2-methylallyl)piperazine substitution step, and what are common pitfalls?
- Methodology :
- Optimize catalyst systems (e.g., Pd(OAc)2/XPhos for Buchwald–Hartwig) to enhance C–N coupling efficiency. Monitor reaction progress via TLC to prevent over-alkylation .
- Address steric hindrance from the 2-chlorophenyl group by adjusting solvent polarity (e.g., DMF → THF) or using microwave-assisted synthesis to reduce reaction time .
- Isolate intermediates (e.g., 7-chloro precursors) before piperazine introduction to minimize competing side reactions .
Q. What computational approaches predict the compound’s target interactions and selectivity?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) against purine-binding enzymes (e.g., kinases, PDEs) using crystal structures from the PDB. Prioritize residues involved in π-π interactions (e.g., Phe, Tyr) and hydrogen bonds (e.g., His, Asp) .
- Validate predictions with MD simulations (AMBER, GROMACS) to assess binding stability and conformational changes over 100 ns trajectories .
Q. How can contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?
- Methodology :
- Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) to reduce variability .
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Analyze metabolomic stability (e.g., microsomal incubation with LC-MS) to rule out rapid degradation as a cause of inconsistency .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Modify the 2-methylallyl group to improve metabolic stability (e.g., replace with cyclopropyl) while retaining potency .
- Enhance aqueous solubility via salt formation (e.g., HCl salt of the piperazine moiety) or nanoformulation (PLGA nanoparticles) .
- Assess BBB permeability using PAMPA assays, leveraging logP values (calculated ~3.2) to guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
